ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate
Description
Ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a 1,4-benzoxazepine core fused with a piperidine ring. Key structural attributes include:
- 7-Chloro substitution: Enhances electron-withdrawing effects and influences receptor binding.
- Oxazepine ring: A seven-membered ring system that may confer conformational flexibility for target engagement.
Properties
IUPAC Name |
ethyl 4-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-2-23-17(22)19-7-5-14(6-8-19)20-10-12-9-13(18)3-4-15(12)24-11-16(20)21/h3-4,9,14H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXQLJUBVNBSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Benzoxazepine Core: The initial step often involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through the reaction of an ortho-substituted aniline with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be carried out using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent at the desired position on the benzoxazepine ring.
Attachment of the Piperidine Carboxylate: The final step involves the esterification of the benzoxazepine derivative with ethyl piperidine-1-carboxylate. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group in the benzoxazepine ring can yield the corresponding alcohol.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in a biological context, it could inhibit or activate specific pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Detailed Analysis of Analogous Compounds
Compound 8b and 8c
- Structural Features : Both feature isoxazole rings fused to polycyclic systems (naphtho or cyclohepta), differing in ring size and chloro substitution position (7-Cl vs. 8-Cl) .
2,3-Dihydro-1,4-benzoxazepin-4(5H)-ylacetic Acid HCl
- Structural Differences : Replaces the piperidine-carboxylate with an acetic acid group, forming a hydrochloride salt .
- Functional Impact : The ionized acetic acid group enhances solubility but may reduce blood-brain barrier permeability, limiting CNS applicability. Its discontinued status suggests challenges in efficacy or synthesis.
RCSB PDB 2LN Ligand
- Modifications : Incorporates a 3,4-dimethoxyphenyl group and a chiral methylpiperidinylmethoxy chain .
- Key Advantages :
- Methoxy groups improve solubility and metabolic stability.
- The chiral center (R-configuration) allows for selective interactions with enantiomer-sensitive targets, a feature absent in the target compound.
Research Findings and Implications
- Activity Trends : Compounds with extended aromatic systems (e.g., 8b) show higher lipophilicity, correlating with improved in vitro potency in membrane-bound targets .
- Solubility vs. Bioactivity : The hydrochloride salt () prioritizes solubility but sacrifices bioavailability, highlighting the need for balanced functional group selection .
Biological Activity
Ethyl 4-(7-chloro-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a benzoxazepine moiety, which is known for various biological activities. The presence of the chloro and keto groups enhances its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Caspase Activation : The compound may induce apoptosis through the activation of caspases, which are crucial in programmed cell death pathways.
- Inhibition of NF-kB : It has been suggested that such compounds can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), reducing inflammatory responses and tumor growth.
- Regulation of Pro-inflammatory Cytokines : Compounds in this class may also modulate levels of cytokines such as TNF-α and IL-6, which are involved in inflammation and cancer progression.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
Study 1: Tumor Suppression in Mouse Models
In a study involving lung adenocarcinoma cell lines (H441 and A549), treatment with related compounds resulted in significant tumor growth inhibition. The mechanism was linked to the induction of apoptosis and modulation of inflammatory markers.
Study 2: In Vitro Analysis
Cultured cells treated with this compound showed increased levels of pro-apoptotic proteins like Bax and BID while decreasing anti-apoptotic proteins such as Bcl-xL and survivin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
